N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Beschreibung
This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). Elevated APE1 activity is strongly associated with resistance to alkylating agents and radiation in cancers, particularly gliomas . Structurally, the molecule integrates a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine scaffold, with an isopropyl group at position 6 and a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamide substituent. These features enhance its binding affinity to APE1 and improve pharmacokinetic properties, including blood-brain barrier penetration, which is critical for targeting gliomas .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-19(2)33-16-14-23-26(18-33)39-30(27(23)29-31-24-8-4-5-9-25(24)38-29)32-28(35)21-10-12-22(13-11-21)40(36,37)34-15-6-7-20(3)17-34/h4-5,8-13,19-20H,6-7,14-18H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBUEUSYEPYDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a novel compound with significant biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a critical enzyme involved in the base excision repair (BER) pathway, which plays a vital role in DNA damage repair and cellular responses to various stressors.
- Molecular Formula : C25H28N4O3S2
- Molecular Weight : 500.1 g/mol
- IUPAC Name : N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
The compound functions primarily as an APE1 inhibitor. APE1 is responsible for the majority of AP endonuclease activity in human cells and is linked to cancer cell resistance against treatments such as alkylating agents (e.g., temozolomide). By inhibiting APE1, this compound enhances the cytotoxic effects of these agents, making it a promising candidate for combination therapies in cancer treatment.
In Vitro Studies
In vitro assays have demonstrated that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibits low micromolar activity against purified APE1. The compound has shown to potentiate the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in HeLa cell lines. Key findings include:
| Activity | IC50 (µM) | Effect |
|---|---|---|
| APE1 Inhibition | 5.0 | Significant reduction in AP endonuclease activity |
| Cytotoxicity Enhancement with MMS | 10.0 | Increased cell death in treated HeLa cells |
| Cytotoxicity Enhancement with TMZ | 8.0 | Synergistic effects observed in combination therapy |
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the benzothiazole and thienopyridine moieties have been explored to optimize potency and selectivity for APE1 inhibition. The following modifications have been noted:
| Modification | Effect |
|---|---|
| Substitution on benzothiazole | Enhanced binding affinity to APE1 |
| Variation in piperidine sulfonamide | Altered pharmacokinetic properties |
Case Studies
Recent studies have highlighted the potential of this compound in clinical applications. For instance:
-
Combination Therapy with Alkylating Agents :
- In a study involving mice models, co-administration of the compound with temozolomide resulted in a significant reduction in tumor size compared to controls receiving temozolomide alone.
-
Neuroprotective Effects :
- Preliminary data suggest that the compound may exert protective effects against neurodegenerative processes by modulating DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Tables
Table 1: In Vitro Activity Comparison
Table 2: Structural Impact on APE1 Binding (NMR Analysis)
| Region (Proton Positions) | Target Compound (δ, ppm) | Compound 7 (δ, ppm) | Rapa (δ, ppm) |
|---|---|---|---|
| 29–36 (Region B) | 2.8–3.1 | 3.0–3.3 | 2.7–3.0 |
| 39–44 (Region A) | 1.2–1.5 | 1.4–1.7 | 1.1–1.3 |
Mechanistic and Pharmacokinetic Advantages
- Selectivity : The sulfonylbenzamide group improves specificity for APE1 over homologous enzymes (e.g., APE2), reducing off-target effects .
- Metabolic Stability : The isopropyl group enhances resistance to CYP3A4-mediated degradation compared to propyl analogs (t₁/₂ = 6.2 vs. 3.8 hours) .
- Synergy : Combined with temozolomide, the target compound reduces glioma tumor volume by 70% in murine models, outperforming lucanthone (45% reduction) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
